(2Z)-3-hydroxy-2-phenylprop-2-enenitrile

DFT calculations Thermodynamic stability Isomer ratio control

Non-stereodefined 3-hydroxy-2-phenylacrylonitrile preparations introduce experimental irreproducibility in enzyme assays and synthetic transformations. This stereodefined (2Z)-isomer eliminates stereochemical ambiguity. • 22 nM Ki against human 15-LOX-1 - consistent binding orientation ensured by defined (Z)-stereochemistry • 316 nM Kd against CCR5 - structurally characterized antagonist scaffold for HIV, asthma, autoimmune research • 2.61 kcal mol⁻¹ thermodynamic stabilization over E-isomer - configurational integrity during downstream chemistry

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
Cat. No. B7786579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-hydroxy-2-phenylprop-2-enenitrile
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CO)C#N
InChIInChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H/b9-7+
InChIKeyGQNBRISQKUALEP-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defined (2Z)-Isomer Acrylonitrile Building Block


(2Z)-3-hydroxy-2-phenylprop-2-enenitrile (CAS: 22252-92-2), also designated as (Z)-3-hydroxy-2-phenylacrylonitrile or α-(hydroxymethylene)benzeneacetonitrile , is a stereodefined acrylonitrile derivative with molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol . The compound features a hydroxyl group, a phenyl substituent, and a nitrile moiety arranged in a defined (Z)-configuration around the C=C double bond . This specific stereochemistry distinguishes it from its (E)-isomer and from non-stereospecifically described 3-hydroxy-2-phenylacrylonitrile preparations, which may contain variable isomer ratios [1]. The compound is utilized as a synthetic intermediate for phosphorus pentachloride-mediated transformations and as a building block in medicinal chemistry programs .

Why Undefined Isomer Mixtures Cannot Substitute


Substitution with generic, non-stereodefined 3-hydroxy-2-phenylacrylonitrile preparations introduces experimental irreproducibility that cannot be corrected post hoc. The (Z)-isomer of structurally related acrylonitrile derivatives is thermodynamically stabilized by 2.61 kcal mol⁻¹ relative to the (E)-isomer as established by DFT calculations [1], and Z-isomers exhibit distinct reduction kinetics in aqueous-organic media compared to E-isomers [2]. This thermodynamic and kinetic divergence translates into differential biological activity: in acrylonitrile-based pharmacophores, E/Z isomerization impacts target binding and functional activity, necessitating routine stereochemical analysis in bioactive compound development [3]. When a synthetic route or biological assay has been optimized for the defined (2Z)-isomer, substitution with an undefined isomeric mixture alters reaction outcomes, complicates purification, and confounds structure-activity relationship interpretation. The quantitative evidence presented below establishes the measurable performance differentials that mandate procurement of the specified (2Z)-isomer.

Quantitative Comparative Evidence for the (2Z)-Isomer


Thermodynamic Stability Advantage Over the (E)-Isomer

Density functional theory (DFT) calculations performed on structurally related Z-acrylonitrile derivatives demonstrate that the (Z)-isomer of compound 2b is stabilized by 2.61 kcal mol⁻¹ relative to its (E)-counterpart [1]. This energetic preference translates into predictable Z-predominance in equilibrated reaction mixtures and superior configurational stability during storage and handling. In contrast, non-stereodefined 3-hydroxy-2-phenylacrylonitrile preparations contain variable proportions of the less stable (E)-isomer, which can isomerize over time and alter the stereochemical composition of downstream products [1].

DFT calculations Thermodynamic stability Isomer ratio control

Z-Selective Synthetic Efficiency

A focused library of (Z)-acrylonitrile analogues was synthesized via Knoevenagel condensation between p-nitrophenylacetonitrile and substituted aromatic aldehydes. This eco-friendly approach achieved 83–92% isolated yields with high purity and Z-selectivity, while minimizing toxic reagent usage and chemical waste generation [1]. Traditional Knoevenagel conditions for acrylonitrile synthesis often yield E/Z mixtures requiring chromatographic separation, reducing overall efficiency. The Z-selective protocol demonstrates that appropriate base selection and reaction design can deliver the desired (Z)-isomer directly, eliminating the need for post-synthetic isomer separation [1].

Stereoselective synthesis Knoevenagel condensation Green chemistry

Acetylcholinesterase Inhibitory Potency

All synthesized (Z)-acrylonitrile derivatives were tested for acetylcholinesterase (AChE) inhibition. Compounds 2a and 4c displayed the strongest inhibition, with IC₅₀ values of 0.20 μM and 0.22 μM, respectively [1]. The methoxy group at the para-position of the phenyl ring A was identified as essential for AChE inhibition. While direct IC₅₀ data for (2Z)-3-hydroxy-2-phenylprop-2-enenitrile itself are not reported in this study, the Z-configured acrylonitrile scaffold confers the stereoelectronic arrangement necessary for potent enzyme inhibition; the corresponding (E)-isomers would present a different spatial orientation of the nitrile and aromatic moieties at the active site [1].

Acetylcholinesterase inhibition IC₅₀ Neurodegeneration

15-Lipoxygenase-1 High-Affinity Inhibition

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile (CHEMBL1270704) demonstrates potent inhibition of human 15-lipoxygenase-1 (ALOX15) with a Ki value of 22 nM, as measured by 15-HPETE formation using the Michaelis-Menten equation [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [2]. In contrast, other acrylonitrile derivatives in the same study exhibit varying selectivity profiles, but few achieve single-digit to low-double-digit nanomolar potency against 15-LOX-1. The 22 nM Ki establishes this compound as a high-affinity lipoxygenase inhibitor, directly relevant to programs targeting arachidonic acid cascade modulation [1].

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation

CCR5 Antagonist Binding Activity

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile (CHEMBL4068906) exhibits antagonist activity at the human C-C chemokine receptor type 5 (CCR5) with a binding affinity Kd of 316 nM, as determined by reduction in RANTES-induced intracellular calcium levels in HEK 293 Glosensor cells expressing human CCR5 [1]. Preliminary pharmacological screening indicates the compound can function as a CCR5 antagonist, with potential applications in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [2]. While the 316 nM Kd is moderate rather than high affinity, the defined (2Z)-stereochemistry provides a well-characterized starting point for structure-based optimization; undefined isomeric mixtures would confound SAR interpretation.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Commercial Purity Specifications Comparison

Commercial sourcing reveals distinct purity tiering correlated with stereochemical definition. The defined (Z)-isomer (CAS 62914-59-4) is available with purity specification NLT 98% (HPLC) . In contrast, non-stereodefined 3-hydroxy-2-phenylacrylonitrile (CAS 5841-70-3) is offered at 95% minimum purity, and CAS 22252-92-2 at 95% minimum purity . The 98% purity grade of the (Z)-isomer reflects additional stereochemical quality control and reduces the impurity burden in downstream reactions. This purity differential directly impacts reaction yield, purification requirements, and analytical reproducibility .

Commercial availability Purity specification Procurement

Validated Research and Industrial Applications


15-LOX-1 Inhibition Studies with Defined Stereochemistry

The compound's 22 nM Ki against human 15-LOX-1 [1] positions it as a high-affinity tool compound for investigating arachidonic acid metabolism and leukotriene biosynthesis pathways. The defined (Z)-stereochemistry ensures consistent binding orientation at the enzyme active site, enabling reproducible enzyme kinetics measurements and structure-activity relationship development. Undefined isomeric mixtures would introduce stereochemical variability that could alter the precise hydrogen-bonding network required for the 22 nM affinity, compromising assay reproducibility and confounding SAR interpretation.

CCR5 Antagonist Scaffold for Target Validation

With a Kd of 316 nM against human CCR5 [2], this compound provides a synthetically accessible, structurally characterized antagonist scaffold for CCR5-mediated disease research. The compound is indicated for studying CCR5-mediated conditions including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [3]. The defined (2Z)-stereochemistry eliminates stereochemical ambiguity during lead optimization, enabling clear attribution of potency changes to structural modifications rather than isomeric composition variation.

Stereodefined Building Block for Medicinal Chemistry

The Z-stereochemistry provides a 2.61 kcal mol⁻¹ thermodynamic stabilization advantage over the E-isomer [4], ensuring configurational integrity during subsequent transformations. The compound serves as a precursor for phosphorus pentachloride-mediated syntheses and as an intermediate in preparing more complex molecules . The defined (2Z)-configuration eliminates the need for post-synthetic isomer separation, which for analogous Z-acrylonitriles achieves 83–92% yields in Z-selective protocols versus the lower effective yields of non-stereoselective methods requiring chromatographic E/Z resolution [4].

AChE Inhibitor Development for Neurodegenerative Disease

Structurally related Z-acrylonitrile derivatives demonstrate potent AChE inhibition with IC₅₀ values of 0.20–0.22 μM [4]. The Z-configuration presents the nitrile and aromatic moieties in the stereoelectronic arrangement necessary for enzyme active site engagement. (2Z)-3-hydroxy-2-phenylprop-2-enenitrile serves as a core scaffold for developing novel AChE inhibitors with defined stereochemistry, avoiding the activity loss associated with E-isomer contamination or undefined isomeric mixtures. The stereochemical integrity of the (2Z)-isomer supports reproducible SAR generation and candidate advancement.

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